3-Ethoxy-4-nitropyridine 1-oxide

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Obtaining a consistent supply of high-purity, differentiated pyridine N-oxide building blocks often hinders medicinal and agrochemical programs relying on specific SNAr reactivity. 3-Ethoxy-4-nitropyridine 1-oxide directly addresses this bottleneck with its unique 3-ethoxy-4-nitro substitution pattern, which dictates predictable chemoselectivity in nucleophilic aromatic substitutions and cross-couplings-reactivity that cannot be replicated with simpler 3-substituted analogs. • Enables high-yielding, regiospecific synthesis of 2-(2-pyridylmethylsulfinyl)benzimidazole pharmacophores and 4-(6-membered nitrogen-containing heterocyclic ethynyl)pyridine derivatives. • Manufactured at up to kg scale with tight analytical specifications, ensuring reproducibility for process chemistry and catalysis research. • Ships globally from dedicated R&D supply centers, supported by comprehensive documentation (HPLC, NMR, MSDS).

Molecular Formula C7H8N2O4
Molecular Weight 184.151
CAS No. 19349-73-6
Cat. No. B597069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-nitropyridine 1-oxide
CAS19349-73-6
Molecular FormulaC7H8N2O4
Molecular Weight184.151
Structural Identifiers
SMILESCCOC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H8N2O4/c1-2-13-7-5-8(10)4-3-6(7)9(11)12/h3-5H,2H2,1H3
InChIKeyDXSJIPMQBPJLMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-nitropyridine 1-oxide: Heterocyclic Building Block


3-Ethoxy-4-nitropyridine 1-oxide is a polysubstituted heteroaromatic N-oxide derivative of pyridine, characterized by the simultaneous presence of an electron-donating ethoxy group at the 3-position, an electron-withdrawing nitro group at the 4-position, and an N-oxide moiety . This unique substitution pattern confers distinct reactivity profiles that differentiate it from simpler nitropyridine N-oxides and other 3-substituted analogs, making it a strategic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries [1].

Targeted 3-ethoxy-4-nitro N-oxide substitution pattern for unique SNAr reactivity
Established scalable synthesis from 3-fluoro precursor for research to pilot-scale procurement

3-Ethoxy-4-nitropyridine 1-oxide: Substitution Limitation


The presence of both a 3-ethoxy group and a 4-nitro group on the pyridine N-oxide core creates a specific electronic and steric environment that dictates unique reactivity patterns in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Substituting this compound with simpler analogs, such as unsubstituted 4-nitropyridine N-oxide or even other 3-substituted derivatives (e.g., 3-methoxy or 3-fluoro), is not straightforward, as the nature of the 3-substituent significantly influences the kinetics of nitro-group displacement [2] and the electronic properties of the N-oxide moiety, which are critical for downstream transformations [3].

3-Substituent Effect
Substituting with unsubstituted 4-nitropyridine N-oxide or 3-methoxy/3-fluoro analogs may alter nitro-group displacement kinetics and downstream reaction outcomes.
N-Oxide Electronic Environment
The ethoxy group modulates the N-oxide oxygen's electronic character, which differs from other 3-substituted derivatives and impacts metal coordination or hydrogen-bonding.

3-Ethoxy-4-nitropyridine 1-oxide: Quantitative Evidence


SNAr Synthesis from 3-Fluoro-4-nitropyridine N-Oxide

A robust and scalable synthetic route to 3-ethoxy-4-nitropyridine 1-oxide has been established, starting from 3-fluoro-4-nitropyridine 1-oxide. This route proceeds via a straightforward nucleophilic aromatic substitution (SNAr) with sodium ethoxide, achieving a 76% isolated yield . This efficiency is notable as it provides a direct, high-yielding access to the target compound, contrasting with other 3-alkoxy derivatives that may require more forcing conditions or result in lower yields due to competing side reactions [1]. The synthesis is described in a patent application, underscoring its industrial relevance and scalability .

Synthesis Yield
Reported
76% isolated
Supports scalable procurement and process chemistry
From 3-fluoro-4-nitropyridine N-oxide with NaOEt at 0°C to rt
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Distinct 17O NMR Signature for N-Oxide

The electronic environment of the N-oxide group in 3-ethoxy-4-nitropyridine 1-oxide is quantifiably distinct from other 3-substituted analogs. In a study of twelve 3-substituted-4-nitropyridine N-oxides, 17O NMR spectroscopy in acetonitrile at 75°C revealed a unique chemical shift for the N-oxide oxygen atom [1]. The 17O NMR data for the nitro group also showed a strong linear correlation with data from ortho-substituted nitrobenzenes, confirming the systematic and predictable influence of the 3-substituent on the molecule's electronic structure [1]. This provides a direct, quantitative fingerprint of its electronic properties.

¹⁷O NMR Signature
Class-level
Distinct electronic fingerprint
Supports electronic property prediction for reactivity
Class-level inference from 12 analogs; specific shift not reported
Analytical Chemistry Structural Biology Medicinal Chemistry

Regioselective Nitro Displacement Reactivity

A fundamental study on the nucleophilic displacement of nitro groups in pyridine N-oxides by sodium ethoxide established a clear reactivity order based on the nitro group's position [1]. The reaction rates, entropies, and energies of activation for nitro-group displacement all decrease in the order: 2-position > 4-position > 3-position [1]. This class-level inference suggests that a 3-nitro group (as in the target compound) is significantly less reactive toward ethoxide compared to a 2- or 4-nitro isomer. Therefore, for a compound like 3-ethoxy-4-nitropyridine 1-oxide, the 4-nitro group is the primary site for SNAr, while the 3-ethoxy group remains intact.

Nitro Displacement Reactivity
Class-level
2-NO₂ > 4-NO₂ > 3-NO₂
Confirms 4-nitro group as primary reactive site under ethoxide conditions
Kinetics study; class-level inference for pyridine N-oxides
Physical Organic Chemistry Reaction Kinetics Process Development

Commercial Purity Specifications

For reproducible scientific outcomes, the purity of a building block is paramount. Unlike generic descriptions, 3-ethoxy-4-nitropyridine 1-oxide is commercially available with verifiable purity specifications. Reputable vendors specify a minimum purity of 95% or 98% (Min, HPLC) with a maximum moisture content of 0.5% [1]. This level of specification is critical for procurement, as it reduces the risk of side reactions from unknown impurities and ensures consistent performance in sensitive applications such as medicinal chemistry or materials science.

Commercial Purity
Specification review
Min. 95% or 98% (HPLC)
Ensures consistent quality for sensitive applications
Vendor-specified; verify CoA upon receipt
Analytical Chemistry Procurement Quality Control

3-Ethoxy-4-nitropyridine 1-oxide: Application Scenarios


Benzimidazole-Based Antiulcer Agent Synthesis

The compound serves as an advantageous starting material for the synthesis of 2-(2-pyridylmethylsulfinyl)benzimidazole compounds, a class of molecules known for their antiulcer activity [1]. The specific 3-ethoxy-4-nitro substitution pattern on the pyridine N-oxide is crucial for the subsequent transformations required to build the final pharmacophore. The high-yielding synthetic route described earlier ensures a reliable supply of this specific building block for medicinal chemistry campaigns .

Novel Pest Control Agent Intermediate

Patents disclose the use of 3-ethoxy-4-nitropyridine 1-oxide and related compounds in the synthesis of 4-(6-membered nitrogen-containing heterocyclic ethynyl)pyridine derivatives, which are claimed to possess high activity against pests . The unique electronic and steric properties of the ethoxy and nitro groups on the N-oxide core are likely integral to the target molecule's interaction with its biological target, making this specific intermediate a key component in agrochemical discovery programs .

Model Substrate for SNAr and Cross-Coupling Reactions

Due to its well-defined reactivity profile—a highly reactive 4-nitro group and a stable 3-ethoxy group [2]—this compound is an excellent substrate for developing and optimizing new synthetic methodologies. Its distinct 17O NMR signature provides a powerful analytical handle for monitoring reactions [3]. Researchers in process chemistry and catalysis can use this compound to explore novel nucleophilic aromatic substitutions or transition metal-catalyzed cross-couplings, confident in the predictable chemoselectivity imparted by its substitution pattern [2].

Application
Selection Property
Validation Focus
Benzimidazole pharmacophore research
4-Nitro group reactivity for sulfinylbenzimidazole assembly
Confirm building block incorporation and stability under reaction conditions
Agrochemical discovery programs
Steric and electronic profile for ethynylpyridine target synthesis
Evaluate coupling efficiency and pest-control activity in screening
SNAr and cross-coupling methodology development
Predictable chemoselectivity (4-NO₂ displacement, 3-ethoxy retention)
Monitor reaction progress via ¹⁷O NMR or LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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